Cas no 1536048-32-4 (3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)

3-Chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a chloro group at the 3-position and a pyridin-4-yl moiety at the 6-position, along with a carboxylic acid functionality at the 4-position. This structure makes it a versatile intermediate in medicinal chemistry and agrochemical research, particularly for the synthesis of biologically active molecules. The presence of both chloro and carboxylic acid groups allows for further functionalization, enabling the development of targeted derivatives. Its rigid aromatic framework contributes to stability, while the polar functional groups enhance solubility, facilitating its use in synthetic applications. This compound is valued for its potential in drug discovery and material science.
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid structure
1536048-32-4 structure
商品名:3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
CAS番号:1536048-32-4
MF:C10H6ClN3O2
メガワット:235.626540660858
CID:5578932

3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Pyridazinecarboxylic acid, 3-chloro-6-(4-pyridinyl)-
    • 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
    • インチ: 1S/C10H6ClN3O2/c11-9-7(10(15)16)5-8(13-14-9)6-1-3-12-4-2-6/h1-5H,(H,15,16)
    • InChIKey: PSWCTBOHQWSNQX-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NN=C(C2C=CN=CC=2)C=C1C(O)=O

じっけんとくせい

  • 密度みつど: 1.483±0.06 g/cm3(Predicted)
  • ふってん: 522.5±50.0 °C(Predicted)
  • 酸性度係数(pKa): 0.53±0.32(Predicted)

3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C229371-500mg
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4
500mg
$ 550.00 2022-04-01
TRC
C229371-1g
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4
1g
$ 865.00 2022-04-01
Life Chemicals
F1967-2875-5g
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4 95%+
5g
$1794.0 2023-09-06
Life Chemicals
F1967-2875-10g
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4 95%+
10g
$2512.0 2023-09-06
TRC
C229371-100mg
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4
100mg
$ 135.00 2022-04-01
Life Chemicals
F1967-2875-2.5g
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4 95%+
2.5g
$1196.0 2023-09-06
Life Chemicals
F1967-2875-1g
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4 95%+
1g
$598.0 2023-09-06
Life Chemicals
F1967-2875-0.5g
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F1967-2875-0.25g
3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid
1536048-32-4 95%+
0.25g
$539.0 2023-09-06

3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid 関連文献

3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acidに関する追加情報

Introduction to 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid (CAS No. 1536048-32-4)

3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid, identified by the chemical identifier CAS No. 1536048-32-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural features and potential biological activities, making it a subject of extensive study in academic and industrial settings. The compound’s unique framework, comprising a pyridazine core substituted with a chloro group at the 3-position and a pyridine moiety at the 6-position, presents intriguing possibilities for further functionalization and application development.

The structural motif of 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of both chloro and pyridine substituents offers multiple sites for chemical modification, enabling the creation of derivatives with tailored properties. Such modifications are crucial in drug discovery, where fine-tuning of molecular structure can significantly influence potency, selectivity, and pharmacokinetic profiles.

In recent years, there has been growing interest in pyridazine derivatives due to their demonstrated efficacy in various biological assays. Pyridazines are known for their ability to interact with biological targets such as enzymes and receptors, making them promising candidates for therapeutic intervention. Specifically, the 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid scaffold has been explored in the development of compounds targeting inflammatory pathways, neurodegenerative diseases, and infectious agents.

One of the most compelling aspects of this compound is its potential as a precursor for kinase inhibitors. Kinases play a pivotal role in numerous cellular processes, and dysregulation of their activity is implicated in various diseases, including cancer. By leveraging the structural versatility of 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid, researchers have synthesized novel kinase inhibitors that exhibit promising preclinical activity. These inhibitors have shown selective binding to specific kinase domains, demonstrating high affinity while minimizing off-target effects.

The chloro substituent at the 3-position of the pyridazine ring is particularly noteworthy, as it serves as a versatile handle for further functionalization. Chloro groups can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups such as amines, alcohols, or thiols. This reactivity has been exploited in the synthesis of peptidomimetics and other bioactive molecules where precise control over stereochemistry is essential.

The pyridin-4-yl moiety at the 6-position contributes to the compound’s hydrophobicity and influences its solubility characteristics. This feature is critical in drug design, as it affects how well a compound can cross biological membranes and reach its target site. Additionally, the pyridine ring can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and stability.

Recent advances in computational chemistry have further accelerated the exploration of 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid derivatives. Molecular modeling techniques allow researchers to predict binding modes and optimize molecular structures before experimental synthesis. These computational approaches have identified several promising lead compounds that exhibit potent activity against disease-causing targets.

In addition to its pharmaceutical applications, 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid has potential uses in materials science and agrochemicals. Its unique electronic properties make it a candidate for organic semiconductors or luminescent materials. Furthermore, its structural framework can be modified to develop novel pesticides or herbicides that target specific enzymatic pathways in plants or pests.

The synthesis of 3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced catalytic systems and green chemistry principles have been employed to improve yield and reduce environmental impact. These sustainable practices are increasingly important in pharmaceutical manufacturing, where efficiency and environmental responsibility are paramount.

As research continues to uncover new biological activities and synthetic applications for 3-chloro-6-(pyridin-4-y l)py ridazine - 4 - carboxylic acid, its significance in chemical biology is likely to grow. The compound’s versatility as a building block for drug discovery underscores its importance as a research tool and potential therapeutic agent. Future studies may explore its role in emerging therapeutic areas or its utility in combination therapies that address multiple disease mechanisms simultaneously.

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